molecular formula C25H34N4O2 B2900729 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide CAS No. 1115999-03-5

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide

Número de catálogo: B2900729
Número CAS: 1115999-03-5
Peso molecular: 422.573
Clave InChI: ZIKAISIEGXXOFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-ethylphenoxy group at position 6 and a piperidine-4-carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2-methylcyclohexyl group.

For example, describes a method using isobutyl chloroformate and triethylamine to activate the carboxylic acid intermediate, followed by nucleophilic substitution with an amine . Similar protocols likely apply here.

Propiedades

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-3-19-8-10-21(11-9-19)31-24-16-23(26-17-27-24)29-14-12-20(13-15-29)25(30)28-22-7-5-4-6-18(22)2/h8-11,16-18,20,22H,3-7,12-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKAISIEGXXOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyrimidine moiety, and an ethylphenoxy substituent. This unique arrangement contributes to its pharmacological properties.

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including:

  • Calcium Channels : Inhibitory effects on T-type calcium channels have been noted in related compounds, suggesting potential cardiovascular applications .
  • NMDA Receptors : Compounds with piperidine structures have shown activity as NMDA receptor antagonists, which may be relevant for neuropharmacological applications .
  • Enzyme Inhibition : Some derivatives exhibit significant inhibition of enzymes such as acetylcholinesterase and urease, indicating potential for treating conditions like Alzheimer's disease .

Biological Activity Overview

The biological activity of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide can be summarized as follows:

Activity Type Description Reference
Calcium Channel InhibitionExhibits inhibitory effects on T-type calcium channels, potentially lowering blood pressure.
NMDA Receptor AntagonismMay act as an antagonist at NMDA receptors, relevant in neuroprotection and treatment of CNS disorders.
Enzyme InhibitionShows potential as an acetylcholinesterase inhibitor, which could aid in neurodegenerative disease management.

Case Studies and Research Findings

  • Calcium Channel Studies : A study on related piperidine derivatives demonstrated their ability to lower blood pressure in hypertensive rat models without causing reflex tachycardia. This suggests a favorable side effect profile for cardiovascular applications .
  • Neuropharmacological Applications : The NMDA receptor antagonism exhibited by structurally similar compounds highlights the potential for developing treatments for conditions like epilepsy and other neurological disorders .
  • Enzyme Activity Evaluation : Recent evaluations of enzyme inhibition have shown that certain derivatives can significantly inhibit acetylcholinesterase with IC50 values indicating strong activity. This positions them as candidates for further development in Alzheimer's treatment .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Notes
Target Compound C25H33N4O2 (est.) ~422.5 (est.) - Pyrimidine: 4-ethylphenoxy
- Carboxamide: N-(2-methylcyclohexyl)
Enhanced lipophilicity due to cyclohexyl group; moderate solubility in organic solvents .
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide C25H27FN4O2 434.515 - Pyrimidine: 4-ethylphenoxy
- Carboxamide: N-(4-fluorobenzyl)
Reduced lipophilicity compared to target compound; fluorobenzyl may improve bioavailability .
AZD5363 (Akt inhibitor) C19H22ClN5O3 411.87 - Pyrimidine: pyrrolo[2,3-d]pyrimidin-4-yl
- Carboxamide: N-(4-chlorophenyl)
High kinase selectivity; oral bioavailability demonstrated in clinical studies .
N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide C19H27F3N4O 384.4 - Pyrimidine: trifluoromethyl
- Carboxamide: N-(cyclohexylmethyl)
Trifluoromethyl group enhances metabolic stability; cyclohexylmethyl increases steric bulk .

Key Research Findings and Implications

Kinase Inhibition Potential: The target compound’s pyrimidine-ethylphenoxy scaffold resembles LIMK2 inhibitors (), suggesting utility in oncology or neurology.

GPCR Targeting : Fluorinated benzyl groups () correlate with enhanced CNS penetration, making the 4-fluorobenzyl analog a candidate for psychiatric disorders.

Metabolic Stability : Trifluoromethyl and cyclohexyl groups () reduce oxidative metabolism, extending half-life in vivo.

Q & A

Q. What are the standard synthetic routes for 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylcyclohexyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step protocols:

  • Pyrimidine Core Formation : Cyclization reactions using thiophene or pyrimidine precursors, as seen in analogous compounds (e.g., ).
  • Amide Coupling : Reagents like HATU or EDCl are used to form the carboxamide group, ensuring high yields and purity ().
  • Functionalization : Introduction of the 4-ethylphenoxy group via nucleophilic aromatic substitution (). Optimization strategies include temperature control (0–5°C for sensitive steps), catalyst screening (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization ().

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : To verify substituent positions (e.g., aromatic protons in pyrimidine at δ 8.2–8.5 ppm) and stereochemistry ().
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 452.2) and purity (>95%) ().
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the 2-methylcyclohexyl group ().

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring IC50 values ().
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to determine Ki values ().
  • Cell Viability : MTT assays in cancer cell lines (e.g., IC50 <10 µM suggests therapeutic potential) ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Synthesis Variability : Impurities or stereochemical differences (e.g., reports yield discrepancies due to reaction conditions).
  • Assay Conditions : pH, solvent (DMSO concentration), or cell line variability (). Mitigation strategies:
  • Batch Reproducibility : Strict QC protocols (HPLC purity >98%).
  • Meta-Analysis : Cross-referencing data from PubChem and peer-reviewed studies ().

Q. What computational methods are used to predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Simulations (AutoDock Vina) to identify binding poses in target proteins (e.g., kinase ATP-binding pockets) ().
  • QSAR Models : Regression analysis of substituent effects (e.g., 4-ethylphenoxy vs. 4-fluorophenyl on logP) ().
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories ().

Q. What strategies mitigate solubility issues in pharmacological assays?

  • Co-Solvents : Use of cyclodextrins or PEG-400 to enhance aqueous solubility ().
  • Salt Formation : Acid/base modifications (e.g., hydrochloride salt) ().
  • Prodrug Design : Esterification of the carboxamide to improve bioavailability ().

Methodological Considerations

Q. How to design a robust SAR study for optimizing potency and selectivity?

  • Systematic Modifications : Vary substituents on the pyrimidine (e.g., 4-ethylphenoxy → 4-cyclopropyl) and piperidine (e.g., 2-methylcyclohexyl → 3-methyl) moieties ().
  • Parallel Synthesis : Use combinatorial libraries to screen >50 derivatives ().
  • Selectivity Profiling : Panel assays against off-target enzymes (e.g., CYP450 isoforms) ().

Q. What in vivo models are appropriate for preclinical evaluation?

  • Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colon cancer) to assess efficacy ().
  • Pharmacokinetics : IV/PO dosing in rodents to measure AUC, Cmax, and half-life ().
  • Toxicology : Repeat-dose studies (28-day) monitoring liver/kidney function ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.